![molecular formula C13H11FO3 B2593976 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-03-9](/img/structure/B2593976.png)
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The empirical formula of the compound is C13H11FO3, and its molecular weight is 234.22 . The InChI string, which is a textual identifier for chemical substances, is also provided .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
Compounds derived from this acid have shown potential in inhibiting the growth of yeast-like fungi, such as Candida albicans . This application is significant in the development of new antifungal agents, which are crucial in combating fungal infections .
Anti-inflammatory Properties
The furan and fluorophenyl groups present in the compound suggest that it may possess anti-inflammatory properties. This is based on the known biological activity of similar structures, which have been used to develop non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Fluorinated compounds, like the one , are often explored for their anticancer properties due to the stability of the C-F bond and the ability to increase the binding affinity of the protein-ligand complex. This compound could be a candidate for the development of new anticancer drugs .
Liquid Crystalline Materials
The structural features of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid make it a potential precursor for synthesizing novel liquid crystalline materials. These materials have applications in displays and other electronic devices .
Leukotriene B4 Receptor Agonists
Derivatives of this compound have been used in the synthesis of potent leukotriene B4 receptor agonists. These receptors play a role in inflammatory responses, and agonists can be used to study inflammatory diseases or as potential therapeutic agents .
Antiviral Agents
The compound’s derivatives could be investigated for their antiviral activities. The presence of the fluorophenyl group is often associated with antiviral properties, as seen in other fluorinated compounds .
Enzyme Inhibition
Due to the unique structure of the compound, it could be used to design enzyme inhibitors. These inhibitors can be used to study enzyme function or as drugs to treat diseases where enzyme activity needs to be controlled .
Safety and Hazards
Future Directions
While specific future directions for “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” were not found in the search results, it’s worth noting that derivatives of similar compounds, such as indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various biological changes .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been associated with a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
properties
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSGNPALUHKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

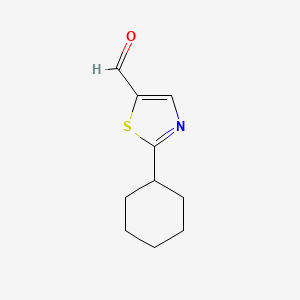
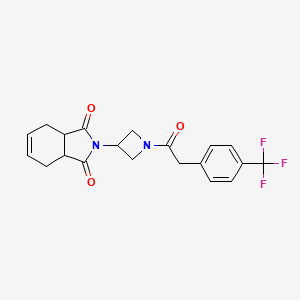
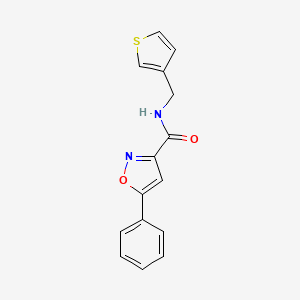
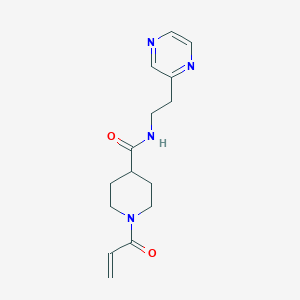
![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)
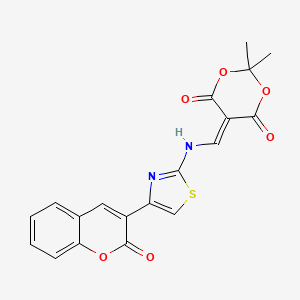
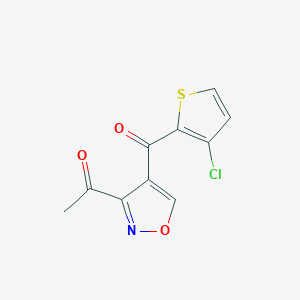
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)